molecular formula C18H18N4O4 B593593 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline CAS No. 1812-68-6

2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline

Cat. No.: B593593
CAS No.: 1812-68-6
M. Wt: 354.366
InChI Key: NMDINFCSGKUZSS-UYRXBGFRSA-N
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Description

2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline is a chemical compound formed by the reaction of 1-Phenylcyclopentanecarbaldehyde with 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is widely used in analytical chemistry for the detection and quantification of carbonyl compounds such as aldehydes and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline involves the reaction of 1-Phenylcyclopentanecarbaldehyde with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid as a catalyst. The reaction proceeds as follows:

1-Phenylcyclopentanecarbaldehyde+2,4-dinitrophenylhydrazine1-Phenylcyclopentanecarbaldehyde 2,4-dinitrophenyl hydrazone+H2O\text{1-Phenylcyclopentanecarbaldehyde} + \text{2,4-dinitrophenylhydrazine} \rightarrow \text{this compound} + \text{H}_2\text{O} 1-Phenylcyclopentanecarbaldehyde+2,4-dinitrophenylhydrazine→1-Phenylcyclopentanecarbaldehyde 2,4-dinitrophenyl hydrazone+H2​O

The reaction is a condensation reaction, where water is eliminated as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline primarily undergoes substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted hydrazones.

    Oxidation Reactions: Oxidized products such as nitro compounds.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stable and can be easily detected and quantified using various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazone derivatives: These compounds are similar in structure and reactivity to 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline.

    Phenylhydrazone derivatives: These compounds also form stable hydrazone derivatives with carbonyl compounds.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other hydrazone derivatives. Its ability to form stable derivatives with a wide range of carbonyl compounds makes it particularly valuable in analytical applications.

Properties

CAS No.

1812-68-6

Molecular Formula

C18H18N4O4

Molecular Weight

354.366

IUPAC Name

2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline

InChI

InChI=1S/C18H18N4O4/c23-21(24)15-8-9-16(17(12-15)22(25)26)20-19-13-18(10-4-5-11-18)14-6-2-1-3-7-14/h1-3,6-9,12-13,20H,4-5,10-11H2/b19-13-

InChI Key

NMDINFCSGKUZSS-UYRXBGFRSA-N

SMILES

C1CCC(C1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Synonyms

1-Phenylcyclopentanecarbaldehyde 2,4-dinitrophenyl hydrazone

Origin of Product

United States

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